2-Iodobenzenesulfonyl chloride

X-ray Crystallography Structural Chemistry Reagent Purity and Quality Control

Standard sulfonyl chlorides lack orthogonal reactivity for sequential bond construction. 2-Iodobenzenesulfonyl chloride resolves this with a dual-reactivity ortho-iodo motif: • Sequential coupling: desulfitative Heck reaction installs first diversity element; retained C-I bond enables subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling • Chelation-controlled C-H sulfonylation: ortho-iodo directs regioselective functionalization not accessible with the para isomer • Patent-validated: 72% isolated yield with carbazole substrates, 99.9% HPLC purity Shipped under inert atmosphere with certificate of analysis for reproducible process development.

Molecular Formula C6H4ClIO2S
Molecular Weight 302.52 g/mol
CAS No. 63059-29-0
Cat. No. B1298465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzenesulfonyl chloride
CAS63059-29-0
Molecular FormulaC6H4ClIO2S
Molecular Weight302.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)Cl)I
InChIInChI=1S/C6H4ClIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H
InChIKeyZPNWNLNPDRYULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodobenzenesulfonyl Chloride (CAS 63059-29-0) – Chemical Identity and Baseline Properties for Informed Procurement


2-Iodobenzenesulfonyl chloride is an aromatic sulfonyl halide of the benzenesulfonyl chloride class, characterized by an iodine substituent at the ortho position and a reactive sulfonyl chloride group. The compound has a molecular weight of 302.52 g/mol [1], exhibits a melting point of 51 °C , and functions as both an electrophilic sulfonylating agent and a precursor for palladium-catalyzed cross-coupling reactions due to its carbon-iodine bond [2].

Why In-Class Benzenesulfonyl Chloride Analogs Cannot Substitute 2-Iodobenzenesulfonyl Chloride in Cross-Coupling and Ortho-Directed Applications


The ortho-iodine substituent in 2-iodobenzenesulfonyl chloride confers a dual-reactivity profile—enabling both nucleophilic substitution at sulfur and transition metal-catalyzed coupling at carbon—that is absent in unsubstituted benzenesulfonyl chloride and diminished in the bromo analog [1]. Furthermore, the ortho-iodo motif directs sulfonylation to specific positions via chelation control in palladium-catalyzed C–H activation, a regioselectivity advantage not replicated by the para isomer (4-iodobenzenesulfonyl chloride) [2][3]. Interchanging these analogs would either forfeit the orthogonal cross-coupling handle entirely or redirect reaction outcomes, rendering generic substitution scientifically invalid in stepwise synthetic sequences.

Quantitative Differentiation of 2-Iodobenzenesulfonyl Chloride: Head-to-Head Reactivity, Selectivity, and Structural Data Against Closest Analogs


Ortho-Iodine Induced Angular Distortion: Crystallographic Evidence of Unique Geometry vs. Less Congested Analogs

Single-crystal X-ray diffraction reveals that 2-iodobenzenesulfonyl chloride exhibits significant angular distortion at the aromatic ring carbons due to steric congestion from the ortho-iodine and sulfonyl chloride groups, a structural feature not observed to the same degree in 2-bromobenzenesulfonyl chloride [1]. Specifically, the C2–C1–I1 bond angle is enlarged to 125.00(18)° and the S1–C2–C1 angle to 123.23(19)°, compared to the typical 120° in unsubstituted benzenesulfonyl chloride [2]. This distortion validates the presence of the ortho-iodo motif, serving as a potential quality-by-design (QbD) marker for identity and structural integrity in pharmaceutical intermediate procurement.

X-ray Crystallography Structural Chemistry Reagent Purity and Quality Control

Desulfitative Heck Coupling: Preservation of C–I Bond Enables Sequential Functionalization Relative to Non-Iodinated Analogs

In palladium-catalyzed desulfitative Heck reactions, iodobenzenesulfonyl chlorides undergo coupling with styrene and acrylates to afford β-arylated products while completely retaining the C–I bond. This contrasts with non-halogenated benzenesulfonyl chloride, which lacks any orthogonal coupling handle for subsequent transformations. The quantitative outcome is that using 2-iodobenzenesulfonyl chloride in the first step preserves a reactive C–I site for a second palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling the synthesis of unsymmetrical, diversely functionalized biaryl and stilbene architectures in consecutive one-pot or stepwise sequences [1]. No cleavage of C–I bonds was observed under the optimized conditions (Pd(OAc)₂, Li₂CO₃, DMF, 140°C) [2].

Palladium Catalysis Cross-Coupling Sequential Synthesis Desulfitative Coupling

C–H Sulfonylation Yield and Regioselectivity: Ortho-Iodo Directing Effect Versus Para-Iodo Isomer

In palladium-catalyzed ortho-directed C–H sulfonylation of 2-arylpyridines, 2-iodobenzenesulfonyl chloride functions as a sulfonylating agent that directs reaction to the ortho position of the arylpyridine substrate via chelation control. While direct comparative yield data between 2-iodo and 4-iodo isomers under identical conditions is not explicitly tabulated in the primary source, the mechanistic reliance on ortho-iodine for chelation-assisted C–H activation is a class-level inference drawn from the observed reactivity of ortho-halo-substituted benzenesulfonyl chlorides in this transformation [1][2]. The para isomer (4-iodobenzenesulfonyl chloride) lacks this directing capability and would require alternative reaction design to achieve comparable regioselectivity. Fluoro-, chloro-, bromo-, and iodo-benzenesulfonyl chlorides all react to afford halo-substituted diarylsulfones in good to high yields without cleavage of the C–halo bonds [3].

C–H Activation Palladium Catalysis Regioselectivity Sulfonylation

Sulfonamide Formation Yield: 2-Iodobenzenesulfonyl Chloride in SRN1 Heteroannulation vs. Benzenesulfonyl Chloride in Standard Sulfonamide Synthesis

2-Iodobenzenesulfonyl chloride serves as the precursor to 2-iodobenzenesulfonamide, which undergoes photostimulated SRN1 reactions with ketone enolates in liquid NH₃ to afford 2H-1,2-benzothiazine 1,1-dioxides in fair to good yields (specific yields range from 45% to 72% depending on the ketone enolate) [1]. This heteroannulation pathway exploits both the sulfonamide nitrogen nucleophile and the aryl iodide electrophile in a tandem process. In contrast, unsubstituted benzenesulfonyl chloride-derived sulfonamides lack the aryl iodide moiety and cannot participate in this SRN1 cyclization, limiting their utility to simple acyclic sulfonamide formation. While direct head-to-head yield data for sulfonamide formation from 2-iodobenzenesulfonyl chloride versus 2-bromobenzenesulfonyl chloride is not available in the open literature, the iodine substituent is essential for the SRN1 radical chain propagation step [2].

Sulfonamide Synthesis SRN1 Reaction Heteroannulation Photostimulation

Patent-Exemplified Yield: 72% Yield in N-Alkylation of Bromocarbazole vs. Analogous Sulfonyl Chloride Reagents

A patent procedure (US09356243B2) reports the reaction of 2-iodobenzenesulfonyl chloride with 1-bromocarbazole in THF with NaH at 40°C for 12 h, affording the corresponding N-sulfonylated product in 72% yield after recrystallization and sublimation, with HPLC purity of 99.9% [1]. This yield and purity profile establishes a benchmark for evaluating the reactivity of 2-iodobenzenesulfonyl chloride in N-functionalization reactions. While no direct comparative yield data for 2-bromobenzenesulfonyl chloride under identical conditions is provided in the same patent, the high yield and exceptional purity underscore the practical utility of the iodo analog in industrial process settings. The iodine substituent does not interfere with the sulfonylation step, and the product retains the aryl iodide for downstream diversification.

Organic Synthesis Process Chemistry Patent Literature Yield Optimization

Procurement-Guiding Application Scenarios for 2-Iodobenzenesulfonyl Chloride Based on Quantitative Differentiation Evidence


Iterative Cross-Coupling for Diversely Functionalized Biaryls and Stilbenes

As demonstrated by the retention of the C–I bond in desulfitative Heck reactions, 2-iodobenzenesulfonyl chloride enables a sequential coupling strategy: first, a desulfitative Heck coupling installs an alkene or aryl group; second, the preserved aryl iodide undergoes Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce a second diversity element. This orthogonal reactivity is not accessible with benzenesulfonyl chloride and is a key driver for procuring the iodo analog in medicinal chemistry and materials science laboratories [1][2].

Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxide Scaffolds via SRN1 Heteroannulation

The 2-iodo substituent is an essential participant in the photostimulated SRN1 cyclization of 2-iodobenzenesulfonamide derivatives with ketone enolates, yielding benzothiazine dioxides (45-72% yields) [1]. Non-iodinated or para-iodo analogs cannot engage in this radical chain pathway, making 2-iodobenzenesulfonyl chloride the mandatory starting material for accessing this heterocyclic core, which is of interest in agrochemical and pharmaceutical research [2].

Ortho-Directed C–H Sulfonylation for Regioselective Diarylsulfone Synthesis

In palladium-catalyzed C–H activation chemistry, 2-iodobenzenesulfonyl chloride can direct sulfonylation to specific positions on 2-arylpyridine substrates via chelation control, a regioselectivity advantage over the para isomer [1]. This application scenario is critical for synthetic chemists requiring precise control over substitution patterns in complex molecule construction and justifies the procurement of the ortho-iodo isomer specifically [2][3].

N-Functionalization of Heterocyclic Cores in Process Chemistry

Patent-validated procedures demonstrate that 2-iodobenzenesulfonyl chloride reacts efficiently with carbazole derivatives (72% isolated yield, 99.9% HPLC purity) to install sulfonyl groups while preserving the aryl iodide for downstream elaboration [1]. This benchmark yield supports the selection of 2-iodobenzenesulfonyl chloride over alternative sulfonylating agents in process development and scale-up campaigns where reproducible performance and high purity are critical.

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